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An In-depth Technical Guide on the Discovery, Origin, and Bioactivity of Pyranonigrin A

Abstract
Pyranonigrin A is a fungal secondary metabolite belonging to the pyranonigrin family,

characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton. First isolated from Aspergillus

niger, its biosynthetic pathway has been elucidated through genome mining in Penicillium

thymicola. The molecule is synthesized by a polyketide synthase-nonribosomal peptide

synthetase (PKS-NRPS) hybrid enzyme. Pyranonigrin A is recognized for its antioxidant and

1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activities.[1] This technical guide

provides a comprehensive overview of the discovery, fungal origin, biosynthetic pathway, and

known biological activities of Pyranonigrin A, supported by detailed experimental protocols

and quantitative data.

Discovery and Origin
Pyranonigrin A is a naturally occurring compound first reported as a secondary metabolite

from the fungus Aspergillus niger.[1] It is part of a larger family of antioxidative compounds that

share a distinctive pyrano[2,3-c]pyrrole core, a structure rarely found in nature.[1] While initially

identified from A. niger, subsequent research and genome mining efforts led to the identification

of the complete biosynthetic gene cluster (BGC) for Pyranonigrin A in Penicillium thymicola

IBT 5891.[1] This discovery was significant as P. thymicola was not previously known to

produce pyranonigrin family compounds.[1]
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The structure of Pyranonigrin A was subject to revision after its initial discovery. Detailed

spectroscopic analysis, including electronic circular dichroism measurements, led to the

corrected assignment of its absolute configuration as (7R)-3,7-dihydroxy-2-[(1E)-prop-1-

enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione.

An interesting finding is the enhanced production of Pyranonigrin A by an A. niger strain

isolated from the International Space Station (ISS), suggesting a potential role for this

antioxidant in protecting the fungus from environmental stressors like radiation.

Table 1: Physicochemical and Production Data for
Pyranonigrin A

Property Value
Source
Organism(s)

Reference(s)

Molecular Formula C₁₁H₁₁NO₅
Aspergillus niger,

Penicillium thymicola

Molecular Weight 237.21 g/mol
Aspergillus niger,

Penicillium thymicola
[1]

Optical Rotation
[α]D25 +38 (c=1.0

mg/dL, MeOH)
Aspergillus niger [1]

Optical Rotation
[α]D26 +20 (c=10.0

mg/dL, MeOH)

Heterologously

expressed in

Aspergillus nidulans

[1]

Production Yield 0.1 mg/L

Aspergillus nidulans

(Heterologous

Expression)

[1]

Production Yield 3 mg/L

Penicillium thymicola

(Starch-supplemented

medium)

[1]

Biosynthesis
The biosynthesis of Pyranonigrin A is governed by a dedicated biosynthetic gene cluster,

designated the pyr cluster, identified in P. thymicola.[1] Isotope labeling studies have shown
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that the molecular backbone is derived from four acetate units and one glycine unit.[1] This

points to the involvement of a hybrid polyketide synthase (PKS) and nonribosomal peptide

synthetase (NRPS) enzyme system.[1]

Subsequent heterologous expression and gene deletion experiments confirmed that a minimal

set of four genes—pyrA, pyrB, pyrC, and pyrD—is sufficient for the biosynthesis.[1]

pyrA: Encodes the central PKS-NRPS hybrid enzyme. The PKS module iteratively

assembles a polyketide chain from one acetyl-CoA and three malonyl-CoA units. The NRPS

module then incorporates a glycine unit.[1]

pyrB: Encodes a Cytochrome P450 monooxygenase.

pyrC: Encodes a flavin-dependent monooxygenase.

pyrD: Encodes a hydrolase.

The proposed biosynthetic pathway begins with the PyrA megasynthase assembling the

polyketide-peptide backbone. This is followed by a series of enzymatic modifications including

cyclization, oxidation, and hydroxylation, catalyzed by PyrB, PyrC, and PyrD, to form the final

Pyranonigrin A structure.
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A simplified diagram of the proposed Pyranonigrin A biosynthetic pathway.

Biological Activity
Pyranonigrin A is primarily known for its antioxidant properties. It has demonstrated efficacy

as a 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging agent.[1] While specific

quantitative data for Pyranonigrin A is not readily available in the literature, a structurally

related compound, Pyranonigrin L, exhibited antioxidative activity with an EC₅₀ value of 553
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μM.[2] Additionally, some members of the pyranonigrin family have shown antimicrobial activity

against a range of human and plant pathogens.

Table 2: Bioactivity Data for Pyranonigrin A and Related
Compounds

Compound/Ext
ract

Bioactivity
Type

Assay/Target
Organism(s)

Result (MIC,
EC₅₀, etc.)

Reference(s)

Pyranonigrin A Antioxidant
DPPH Radical

Scavenging

Qualitatively

active
[1]

Pyranonigrin L Antioxidant
Antioxidative

Activity Assay
EC₅₀ = 553 μM [2]

Pyranonigrin A &

F
Antimicrobial

Staphylococcus

aureus
MIC = 0.5 µg/mL [3]

Pyranonigrin A Antimicrobial

Human and plant

pathogens

(unspecified)

Significant

activity reported

Aspergillus

tubingensis

Extract (contains

Pyranonigrin A)

Antimicrobial Vibrio species
MIC = 0.5 - 1.0

µg/mL

Proposed Anti-inflammatory Signaling Pathway
The antioxidant properties of compounds like Pyranonigrin A suggest a potential role in

mitigating inflammation, which is often driven by oxidative stress. A common mechanism for

anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling

pathway. Activation of NF-κB in immune cells like macrophages by stimuli such as

lipopolysaccharide (LPS) leads to the transcription of pro-inflammatory genes, including

inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes

produce key inflammatory mediators, nitric oxide (NO) and prostaglandins, respectively.

While not directly demonstrated for Pyranonigrin A, it is plausible that its radical scavenging

ability could interfere with the activation of the NF-κB pathway, thereby downregulating the
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expression of iNOS and COX-2 and reducing the inflammatory response.
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Proposed anti-inflammatory mechanism of Pyranonigrin A via NF-κB inhibition.

Experimental Protocols
This section details the generalized methodologies for the discovery, isolation, and

characterization of Pyranonigrin A, synthesized from published literature.

Fungal Cultivation and Extraction
Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose

Broth or a specialized production medium supplemented with starch) with spores or mycelial

plugs of the producing fungal strain (P. thymicola or A. niger).

Incubation: Incubate the culture flasks at 25-30°C for 7-14 days with shaking (e.g., 200 rpm)

or in static culture, depending on the optimal conditions for the specific strain.

Extraction: After the incubation period, separate the mycelia from the culture broth by

filtration.

Broth Extraction: Acidify the culture filtrate (e.g., to pH < 2 with HCl) and extract 2-3 times

with an equal volume of an organic solvent such as ethyl acetate (EtOAc).

Mycelial Extraction: Homogenize the mycelia and extract with a polar solvent like

methanol or acetone, followed by partitioning with EtOAc.

Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄),

and evaporate the solvent under reduced pressure to yield a crude extract.

Isolation and Purification
Initial Fractionation: Subject the crude extract to column chromatography using a silica gel or

C18 (ODS) stationary phase. Elute with a gradient of solvents, typically starting with a non-

polar solvent (e.g., hexane) and gradually increasing polarity with ethyl acetate and/or

methanol.

Bioassay-Guided Fractionation (Optional): Test the resulting fractions for antioxidant or

antimicrobial activity to guide the purification process toward the active compounds.
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High-Performance Liquid Chromatography (HPLC): Purify the active fraction(s) using

reversed-phase HPLC (e.g., C18 column).

Mobile Phase: Use a gradient of water and acetonitrile (ACN) or methanol, often with a

small percentage of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak

shape.

Detection: Monitor the elution profile using a UV-Vis detector at wavelengths relevant to

Pyranonigrin A's chromophore (e.g., 254 nm and 300 nm).

Compound Collection: Collect the peak corresponding to Pyranonigrin A and evaporate the

solvent to obtain the pure compound.

Structural Elucidation
Mass Spectrometry (MS): Determine the molecular weight and molecular formula using

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure by

acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Samples are typically

dissolved in a deuterated solvent like DMSO-d₆ or methanol-d₄.

Chiroptical Analysis: Determine the absolute configuration using optical rotation and circular

dichroism (CD) spectroscopy, often compared with quantum chemical calculations.

Gene Cluster Identification and Functional Analysis
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Discovery & Identification Workflow
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Workflow for the discovery and functional validation of the Pyranonigrin A gene cluster.
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Heterologous Expression:

Amplify the entire pyr gene cluster from the genomic DNA of P. thymicola.

Clone the cluster into a suitable fungal expression vector (e.g., an AMA1-based plasmid).

Transform the vector into a well-characterized heterologous host, such as Aspergillus

nidulans.

Culture the transformants and analyze the extracts by LC-MS to detect the production of

new secondary metabolites corresponding to the mass of Pyranonigrin A.[1]

Gene Deletion:

Construct a gene deletion cassette containing a selectable marker (e.g., pyrG) flanked by

sequences homologous to the regions upstream and downstream of the target gene (e.g.,

pyrA).

Transform the cassette into the wild-type P. thymicola.

Select for transformants where homologous recombination has replaced the target gene

with the deletion cassette.

Confirm the gene deletion by PCR and analyze the mutant's metabolic profile to verify the

loss of Pyranonigrin A production.[1]

Conclusion
Pyranonigrin A stands as a noteworthy example of a fungal-derived natural product whose

discovery and biosynthetic understanding have been greatly advanced by modern genome

mining techniques. Its core structure, a rare pyrano[2,3-c]pyrrole skeleton, is assembled by a

PKS-NRPS hybrid system. The compound's established role as an antioxidant and radical

scavenger, coupled with the antimicrobial activities observed in related compounds, marks it as

a molecule of interest for further investigation in drug development and food science. The

detailed elucidation of its biosynthetic pathway not only provides a roadmap for potential

bioengineering efforts to create novel analogs but also highlights the vast, untapped chemical

diversity encoded within fungal genomes. Future research should focus on quantifying the
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specific bioactivities of pure Pyranonigrin A and exploring its potential therapeutic

applications, particularly in the context of inflammation and oxidative stress-related conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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